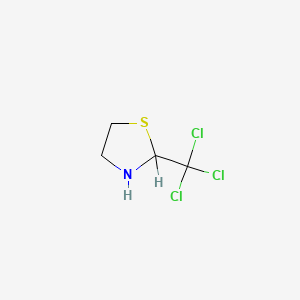

2-(Trichloromethyl)-1,3-thiazolidine

Description

Overview of Thiazolidine (B150603) Ring Systems in Organic Synthesis

The thiazolidine ring is a versatile scaffold in organic synthesis and medicinal chemistry. nih.gov It is a five-membered heterocycle with the chemical formula C₃H₇NS, containing one sulfur and one nitrogen atom. wikipedia.orgnih.gov This ring system is a core component in a variety of natural products and synthetic compounds, including the well-known antibiotic penicillin. wikipedia.org The presence of both a sulfur and a nitrogen atom imparts unique chemical properties to the ring, making it a valuable pharmacophore in drug design. nih.gov

Thiazolidine derivatives are known to exhibit a wide array of pharmacological activities. e3s-conferences.org Substitutions can be made at the 2, 4, and 5 positions of the ring, which can enhance the compound's biological importance. nih.gov For instance, the thiazolidinediones, which have carbonyl groups at the 2 and 4 positions, are a class of drugs used in the treatment of type 2 diabetes mellitus. researchgate.net The versatility of the thiazolidine core allows for the synthesis of large libraries of compounds for screening for various biological targets. mdpi.com

| Thiazolidine Derivative | Application/Significance | Reference |

|---|---|---|

| Penicillin | Antibiotic | wikipedia.org |

| Pioglitazone | Antidiabetic drug (a thiazolidinedione) | wikipedia.orgresearchgate.net |

| Rosiglitazone | Antidiabetic drug (a thiazolidinedione) | researchgate.netmdpi.com |

| Thioproline (4-carboxythiazolidine) | Synthesized from cysteine and formaldehyde | wikipedia.org |

| Rhodanine | Bioactive species with one carbonyl and one thiocarbonyl group | wikipedia.org |

The Unique Role of the Trichloromethyl Substituent at the 2-Position

The trichloromethyl group is one of the most powerful electron-withdrawing groups in organic chemistry. This is due to the high electronegativity of the three chlorine atoms, which pull electron density away from the carbon atom to which they are attached. This inductive effect is transmitted through the sigma bonds to the C2 carbon of the thiazolidine ring. Consequently, the C2 carbon becomes highly electrophilic, or electron-deficient. This increased electrophilicity makes the C2 position more susceptible to nucleophilic attack. gla.ac.ukmsu.edu

Furthermore, the electron-withdrawing nature of the -CCl₃ group can affect the stability of the thiazolidine ring itself. The withdrawal of electron density can weaken the C-S and C-N bonds adjacent to the C2 position, potentially facilitating ring-opening reactions under certain conditions. rsc.org The properties of substituents can be profoundly influenced by their position relative to the heteroatoms in the ring. rsc.orgresearchgate.net

| Property | Effect of -CCl₃ Group | Chemical Principle |

|---|---|---|

| Electronic Effect | Strongly electron-withdrawing | Inductive effect of three chlorine atoms |

| Reactivity at C2 | Increases electrophilicity, making it prone to nucleophilic attack | Electron withdrawal enhances the positive partial charge on C2 |

| Ring Stability | May destabilize the ring by weakening adjacent C-S and C-N bonds | Withdrawal of electron density from bonding orbitals |

| Steric Hindrance | Provides significant steric bulk around the C2 position | The large size of the -CCl₃ group can hinder the approach of reactants |

Historical Context of Thiazolidine Synthesis and Derivatization

The synthesis of the parent thiazolidine ring is classically achieved through the condensation reaction of cysteamine (B1669678) (2-aminoethanethiol) and formaldehyde. wikipedia.org This foundational method has been adapted over the years to produce a wide variety of substituted thiazolidines by using different aldehydes, ketones, and aminothiols. wikipedia.org

One of the most significant historical developments in this area is the synthesis of thiazolidin-4-ones and thiazolidine-2,4-diones. The synthesis of 2,4-thiazolidinediones can be accomplished by reacting thiourea (B124793) with chloroacetic acid, followed by hydrolysis. researchgate.netresearchgate.net These derivatives have become particularly important in medicinal chemistry. rsc.org

In recent decades, synthetic methodologies have evolved to become more efficient and environmentally friendly. nih.gov Microwave-assisted organic synthesis, for example, has been employed to produce thiazolidine derivatives in shorter reaction times and with higher yields compared to conventional heating methods. mdpi.com One-pot, multi-component reactions have also gained prominence for their ability to generate complex thiazolidine structures in a single step, improving atom economy. nih.gov The development of novel catalysts and the use of green chemistry principles continue to shape the synthesis and derivatization of this important heterocyclic system. nih.gov

| Reaction Name/Type | Reactants | Product Type | Reference |

|---|---|---|---|

| Condensation Reaction | Cysteamine and Formaldehyde | Thiazolidine (parent ring) | wikipedia.org |

| Condensation Reaction | Cysteine and Formaldehyde | 4-Carboxythiazolidine (Thioproline) | wikipedia.org |

| Cyclization/Hydrolysis | Thiourea and Chloroacetic Acid | Thiazolidine-2,4-dione | researchgate.netresearchgate.net |

| Knoevenagel Condensation | Thiazolidinedione and an Aldehyde | 5-Alkylidene-thiazolidinedione | researchgate.net |

| Microwave-Assisted Synthesis | Various precursors | Thiazolidine derivatives | mdpi.com |

Referenced Compounds

| Compound Name |

|---|

| 2-(Trichloromethyl)-1,3-thiazolidine |

| 2-Aminoethanethiol (Cysteamine) |

| 4-Carboxythiazolidine (Thioproline) |

| Chloroacetic acid |

| Cysteine |

| Formaldehyde |

| Penicillin |

| Pioglitazone |

| Rhodanine |

| Rosiglitazone |

| Thiazolidine |

| Thiazolidine-2,4-dione |

| Thiazolidin-4-one |

| Thiourea |

Structure

2D Structure

3D Structure

Properties

CAS No. |

23025-71-0 |

|---|---|

Molecular Formula |

C4H6Cl3NS |

Molecular Weight |

206.5 g/mol |

IUPAC Name |

2-(trichloromethyl)-1,3-thiazolidine |

InChI |

InChI=1S/C4H6Cl3NS/c5-4(6,7)3-8-1-2-9-3/h3,8H,1-2H2 |

InChI Key |

VQCSISBLWARLJL-UHFFFAOYSA-N |

Canonical SMILES |

C1CSC(N1)C(Cl)(Cl)Cl |

Origin of Product |

United States |

Synthetic Methodologies for 2 Trichloromethyl 1,3 Thiazolidine and Its Derivatives

Classical and Contemporary Approaches to Thiazolidine (B150603) Ring Formation

The formation of the thiazolidine ring is typically achieved through the reaction of a compound containing an amino group and a thiol group with a carbonyl compound or its equivalent. Over the years, several classical methods have been refined and new approaches developed to enhance efficiency, yield, and substrate scope.

Condensation Reactions Involving Amines and Aldehydes with Thioglycolic Acid (Schiff Base Pathway)

A widely employed method for the synthesis of 4-thiazolidinone (B1220212) derivatives involves the cyclocondensation of Schiff bases with thioglycolic acid. researchgate.netjocpr.com This pathway begins with the condensation of a primary amine and an aldehyde to form an imine, also known as a Schiff base. The subsequent reaction of the Schiff base with thioglycolic acid leads to the formation of the thiazolidinone ring. researchgate.net This reaction is versatile and can be carried out using various conventional heating methods, as well as under microwave irradiation to accelerate the reaction rate and improve yields. jocpr.com

The general mechanism involves the nucleophilic attack of the sulfur atom of thioglycolic acid on the imine carbon, followed by an intramolecular cyclization via the attack of the imine nitrogen on the carboxylic acid carbonyl group, with the subsequent elimination of a water molecule. A catalyst, such as anhydrous zinc chloride, is often employed to facilitate the reaction. jocpr.com

Table 1: Examples of Thiazolidinone Synthesis via Schiff Base Pathway

| Amine | Aldehyde | Product | Yield (%) (Conventional) | Yield (%) (Microwave) | Reference |

| Indolo[2,3-b]quinoxalin-6-yl)acetohydrazide | Benzaldehyde | Indolo[2,3-b]quinoxalin-1-yl-N-(4-oxo-2-phenyl-1,3-thiazolidin-3-yl)acetamide | 65 | 85 | jocpr.com |

| Indolo[2,3-b]quinoxalin-6-yl)acetohydrazide | 4-Chlorobenzaldehyde | Indolo[2,3-b]quinoxalin-1-yl-N-(2-(4-chlorophenyl)-4-oxo-1,3-thiazolidin-3-yl)acetamide | 68 | 88 | jocpr.com |

| Indolo[2,3-b]quinoxalin-6-yl)acetohydrazide | 4-Methoxybenzaldehyde | Indolo[2,3-b]quinoxalin-1-yl-N-(2-(4-methoxyphenyl)-4-oxo-1,3-thiazolidin-3-yl)acetamide | 62 | 81 | jocpr.com |

Utilization of Trichloromethylcarbinols as Precursors

An efficient route to 2-imino-4-thiazolidinones involves the use of readily accessible alkyl or aryl trichloromethylcarbinols as starting materials. researchgate.netresearchgate.net These precursors react with thioureas under mild conditions to yield the corresponding thiazolidinone derivatives. researchgate.net This method provides a direct way to introduce a trichloromethyl group or its derivatives at the 2-position of the thiazolidine ring.

The reaction of trichloromethylcarbinols with aqueous thiourea (B124793) has been reported to produce 2-imino-4-thiazolidinones in yields ranging from 27% to 66%. researchgate.net This approach is particularly useful for the synthesis of compounds with potential biological activity. Furthermore, a one-pot, three-component synthesis has been developed from an aldehyde, chloroform (B151607), and thiourea, which proceeds via a trichloromethylcarbinol intermediate. researchgate.net

Reactions of Thioureas with Chloroacetic Acid or Similar Halogenated Precursors

A common and historical method for the synthesis of the 2,4-thiazolidinedione (B21345) (TZD) core involves the reaction of thiourea with chloroacetic acid or its esters. nih.gov This reaction is typically carried out by refluxing the reactants in water for an extended period. nih.gov The mechanism involves an initial S-alkylation of thiourea by chloroacetic acid, followed by an intramolecular cyclization to form a 2-imino-4-thiazolidinone intermediate. nih.gov This intermediate is then hydrolyzed under the reaction conditions to afford the final 2,4-thiazolidinedione product. nih.gov

Variations of this method exist, such as the use of ethyl chloroacetate (B1199739) and thiosemicarbazone in the presence of sodium ethoxide to generate 2-hydrazino-4-thiazolidinone, which can be subsequently hydrolyzed to TZD. nih.gov Microwave-assisted synthesis has also been successfully applied to this reaction, significantly reducing the reaction time from hours to minutes and providing the desired product in high yield without the need for extensive purification. nih.gov

Multicomponent Reaction Strategies

Multicomponent reactions (MCRs) have emerged as powerful tools in synthetic organic chemistry, allowing for the construction of complex molecules in a single step from three or more starting materials. These reactions are highly atom-economical and often lead to the rapid generation of molecular diversity.

One-Pot Synthesis Approaches

Another example is the one-pot synthesis of novel 2,4-thiazolidinedione structures substituted at both the N-3 and C-5 positions. This is achieved by combining TZD, an aldehyde, and an alkyl halide in a mixture of ethanol (B145695) and water with sodium hydroxide, followed by sonication. nih.gov

Catalyst-Free and Green Chemistry Protocols

In recent years, there has been a significant shift towards the development of environmentally benign synthetic methodologies. Green chemistry principles, such as the use of non-toxic solvents, catalyst-free conditions, and energy-efficient processes, have been successfully applied to the synthesis of thiazolidine derivatives.

Catalyst- and solvent-free synthesis of 2-iminothiazolidines has been achieved through a domino ring-opening cyclization reaction of inactive aziridines and aroyl isothiocyanates at room temperature. nih.gov This ecologically benign process offers high yields and avoids the use of hazardous catalysts and solvents. nih.gov

Microwave-assisted organic synthesis is another effective and environmentally friendly approach for the synthesis of various heterocyclic compounds, including thiazolidines. jocpr.com This technique often leads to shorter reaction times, higher yields, and cleaner reaction profiles compared to conventional heating methods.

Furthermore, the synthesis of 1,3-thiazolidin-4-ones has been reported using ammonium (B1175870) persulfate as an economical catalyst under solvent-free conditions, highlighting the benefits of high yield and high atom economy. nih.gov The use of deep eutectic solvents, which are biodegradable and have low toxicity, has also been explored as both a solvent and a catalyst in the synthesis of thiazolidinedione derivatives.

Synthesis of Specifically Substituted 2-(Trichloromethyl)-1,3-thiazolidines

The targeted synthesis of 2-(trichloromethyl)-1,3-thiazolidines with specific substitution patterns is a key area of research, enabling the fine-tuning of the molecule's properties. The following subsections detail established methods for introducing a variety of substituents onto the thiazolidine ring.

The introduction of aromatic substituents at the 3-position of the 2-(trichloromethyl)-1,3-thiazolidin-4-one ring is a well-documented process. The primary synthetic route involves a three-component reaction between chloral (B1216628), an arylamine, and thioglycolic acid. mdpi.comorganic-chemistry.org In this reaction, the arylamine first condenses with chloral to form an in situ generated imine (Schiff base). Subsequent reaction of this imine with thioglycolic acid leads to the cyclization and formation of the desired 2-trichloromethyl-3-aryl-1,3-thiazolidin-4-one. mdpi.comorganic-chemistry.org This method is effective for a range of arylamines, allowing for the synthesis of a variety of 3-aryl substituted derivatives.

A notable study reported the synthesis and crystal structure determination of two such compounds: 2-trichloromethyl-3-phenyl-1,3-thiazolidin-4-one and 3-(4-chlorophenyl)-2-trichloromethyl-1,3-thiazolidin-4-one. mdpi.com The synthesis of these compounds was achieved with yields of 43% and 20%, respectively. mdpi.com

| Entry | Arylamine | Product | Yield (%) | Melting Point (K) |

| 1 | Aniline | 2-(Trichloromethyl)-3-phenyl-1,3-thiazolidin-4-one | 43 | 447-448 |

| 2 | 4-Chloroaniline | 3-(4-Chlorophenyl)-2-(trichloromethyl)-1,3-thiazolidin-4-one | 20 | 456-458 |

Conversely, the introduction of aliphatic substituents at the 3-position of the 2-(trichloromethyl)-1,3-thiazolidine ring is less commonly reported in the literature. While the general reaction of chloral with some alkylamines is known, it can lead to alternative products such as N-alkylformamides through the loss of chloroform instead of water from the initial aminol intermediate. organic-chemistry.org This competing reaction pathway may complicate the synthesis of 3-alkyl-2-(trichloromethyl)-1,3-thiazolidin-4-ones.

A specific class of derivatives, the 2-alkoxy-2-trichloromethylthiazolidin-4-ones, can be synthesized from 3-aryl-2-sulfanylpropenoic acids and trichloroacetonitrile (B146778) in the presence of a primary alcohol. clockss.org This reaction proceeds under reflux conditions and yields the corresponding (Z)-5-arylmethylene-2-alkoxy-2-trichloromethyl-1,3-thiazolidin-4-ones. clockss.org The alkoxy group at the 2-position is derived from the alcohol used as the solvent. This method allows for the introduction of various alkoxy groups, such as methoxy (B1213986) and ethoxy, by selecting the appropriate alcohol.

The reaction of 3-aryl-2-sulfanylpropenoic acids with trichloroacetonitrile in the presence of different primary alcohols has been shown to produce a range of 2-alkoxy derivatives. For example, using methanol (B129727) as the alcohol source leads to the corresponding 2-methoxy derivatives, while ethanol yields the 2-ethoxy analogues. clockss.org

| Entry | Arylmethylene Substituent | Alcohol | Product | Yield (%) | Melting Point (°C) |

| 1 | Furyl-2-ylmethylene | Methanol | (Z)-5-(Furyl-2-ylmethylene)-2-methoxy-2-(trichloromethyl)thiazolidin-4-one | 60 | 135-137 |

| 2 | Thienyl-2-ylmethylene | Methanol | (Z)-5-(Thienyl-2-ylmethylene)-2-methoxy-2-(trichloromethyl)thiazolidin-4-one | 62 | 138-140 |

| 3 | Furyl-2-ylmethylene | Ethanol | (Z)-5-(Furyl-2-ylmethylene)-2-ethoxy-2-(trichloromethyl)thiazolidin-4-one | 71 | 165-167 |

| 4 | Thienyl-2-ylmethylene | Ethanol | (Z)-5-(Thienyl-2-ylmethylene)-2-ethoxy-2-(trichloromethyl)thiazolidin-4-one | 74 | 169-171 |

The construction of spiro-thiazolidine ring systems that incorporate a trichloromethyl group represents a significant synthetic challenge, leading to structurally complex and diverse molecules. One effective method for achieving this is through a three-component 1,3-dipolar cycloaddition reaction. nih.gov This reaction can involve a 3-nitro-2-trichloromethyl-2H-chromene, an azomethine ylide generated in situ from a cyclic α-amino acid (such as L-thiaproline, which contains a thiazolidine ring), and a dienophile like acenaphthenequinone. nih.gov

This approach has been successfully employed to synthesize 6′-(trichloromethyl) substituted spiro[acenaphthylene-1,11′-chromeno[3,4-a]thiapyrrolizidin]-2-ones. nih.gov The reaction proceeds under mild conditions, typically in ethanol at 55 °C, and is highly stereoselective, yielding only the endo-isomers. nih.gov The yields of these spiro compounds are generally in the range of 36-89%. nih.gov

| Entry | Substituent on Chromene | Cyclic α-Amino Acid | Product | Yield (%) |

| 1 | H | L-Thiaproline | 6'-(Trichloromethyl)spiro[acenaphthylene-1,11'-chromeno[3,4-a]thiapyrrolizidin]-2-one | 65 |

| 2 | 6-Br | L-Thiaproline | 6-Bromo-6'-(trichloromethyl)spiro[acenaphthylene-1,11'-chromeno[3,4-a]thiapyrrolizidin]-2-one | 72 |

| 3 | 6-Cl | L-Thiaproline | 6-Chloro-6'-(trichloromethyl)spiro[acenaphthylene-1,11'-chromeno[3,4-a]thiapyrrolizidin]-2-one | 68 |

| 4 | 8-OMe | L-Thiaproline | 8-Methoxy-6'-(trichloromethyl)spiro[acenaphthylene-1,11'-chromeno[3,4-a]thiapyrrolizidin]-2-one | 55 |

The use of 2-(trichloromethyl)-1,3-diaza-1,3-butadienes as precursors for the synthesis of heterocyclic compounds is an area of interest in organic synthesis. These diazabutadienes are known to participate in [4+2] cycloaddition reactions, which are a powerful tool for the construction of six-membered rings. researchgate.net Specifically, 2-(trichloromethyl)-1,3-diaza-1,3-butadienes have been utilized in reactions with electron-deficient acetylenes to afford pyrimidine (B1678525) derivatives. researchgate.net

While the direct synthesis of 2-(trichloromethyl)-1,3-thiazolidines from these diazabutadienes via a [4+2] cycloaddition with a sulfur-containing dienophile is not extensively documented, the reactivity of the diazadiene system suggests its potential for the formation of various heterocycles. The reaction of 1,2-diaza-1,3-butadienes with certain sulfur-containing compounds has been shown to produce 2,5-dihydrothiophenes, indicating that cycloaddition pathways to sulfur heterocycles are feasible. nih.gov Further investigation is required to explore the possibility of a [4+1] or other cycloaddition pathways with a suitable sulfur source that could lead to the formation of the five-membered thiazolidine ring from 2-(trichloromethyl)-1,3-diaza-1,3-butadienes.

Purification and Isolation Techniques in the Synthesis of this compound Compounds

The purification and isolation of this compound compounds are critical steps to obtain products of high purity. The choice of technique depends on the physical properties of the compound, such as its crystallinity and polarity, as well as the nature of the impurities present.

Recrystallization is a commonly employed method for the purification of solid 2-(trichloromethyl)-1,3-thiazolidin-4-one derivatives. This technique relies on the differential solubility of the compound and impurities in a given solvent or solvent mixture at different temperatures. For example, N-(2-aryl-4-oxothiazolidin-3-yl)-2-(4-(2-aryl-4-oxothiazolidin-3-ylcarbamoyl)-methyl)-2-oxo-2H-chromen-7-yloxy)-acetamides have been successfully recrystallized from dimethylformamide (DMF). nih.gov In other instances, ethanol has been used as a suitable recrystallization solvent for thiazolidinone derivatives. jocpr.com The general procedure involves dissolving the crude product in a minimum amount of a hot solvent, followed by slow cooling to induce the formation of crystals of the pure compound, leaving the impurities in the mother liquor.

Column chromatography is another powerful technique for the purification of this compound derivatives, particularly when dealing with mixtures of compounds with similar polarities or for the isolation of non-crystalline products. This method separates compounds based on their differential adsorption onto a stationary phase, typically silica (B1680970) gel. A solvent or a mixture of solvents (the mobile phase) is used to elute the compounds from the column. For instance, thiazolidinone derivatives have been purified by column chromatography using silica gel with solvent systems such as benzene (B151609) and chloroform (8:2). nih.gov The progress of the separation is often monitored by thin-layer chromatography (TLC). jocpr.com

In some cases, a simple washing procedure can be effective for initial purification. For example, after the synthesis of certain thiazolidinone derivatives, the reaction mixture is poured onto crushed ice, and the resulting solid is filtered and washed with water to remove water-soluble impurities. nih.gov

| Purification Technique | Description | Example Application |

| Recrystallization | Purification of solids based on differential solubility. | N-(2-aryl-4-oxothiazolidin-3-yl)-...-acetamides from DMF. nih.gov |

| Column Chromatography | Separation based on differential adsorption on a stationary phase. | Thiazolidinone derivatives using silica gel with benzene:chloroform. nih.gov |

| Washing | Removal of soluble impurities by washing the solid product. | Washing with water to remove impurities after precipitation on ice. nih.gov |

Reaction Mechanisms and Chemical Reactivity of 2 Trichloromethyl 1,3 Thiazolidine

Mechanistic Pathways for Thiazolidine (B150603) Ring Closure

The formation of the 2-(trichloromethyl)-1,3-thiazolidine ring is a classic example of heterocyclic synthesis, typically proceeding through a condensation reaction between chloral (B1216628) (trichloroacetaldehyde), and cysteamine (B1669678) (2-aminoethanethiol). The reaction mechanism can be understood by examining the key steps of nucleophilic addition, imine-iminium cation formation, and subsequent intramolecular cyclization.

Nucleophilic Addition to Imines and Iminium Cations

The initial step in the synthesis of this compound involves the reaction between the amine group of cysteamine and the carbonyl group of chloral. This reaction rapidly forms a hemiaminal intermediate, which then dehydrates to yield a trichloroacetaldimine (an imine). nih.gov This imine is highly electrophilic due to the strong electron-withdrawing effect of the trichloromethyl group.

The reaction environment, particularly the pH, plays a critical role. Under acidic conditions, the imine nitrogen can be protonated to form an even more electrophilic iminium cation. The general mechanism for thiazolidine formation involves the initial formation of an imine intermediate from an aldehyde and an amine. nih.gov The rate of this step and the subsequent cyclization can be influenced by catalysts. For instance, β-cyclodextrin-SO3H has been shown to activate aldehydes, enhancing the electrophilicity of the carbonyl group and facilitating the formation of the imine intermediate. nih.gov

Intramolecular Cyclization Processes

Once the electrophilic imine or iminium cation is formed, the pendant thiol group of the cysteamine moiety acts as an internal nucleophile. The sulfur atom attacks the electrophilic carbon of the C=N bond in an intramolecular fashion. This nucleophilic attack leads to the formation of a five-membered ring, which, after proton transfer, yields the final this compound product.

This intramolecular cyclization is a key ring-closing step. The facility of this process is a general feature in the synthesis of thiazolidine derivatives. nih.gov The reaction can be considered a type of domino reaction where the initial intermolecular reaction sets the stage for a subsequent intramolecular ring closure. nih.gov

Role of Intermediates in Reaction Progression

The progression of the reaction is critically dependent on the formation and reactivity of several key intermediates. The primary intermediates are the hemiaminal, the imine (trichloroacetaldimine), and the iminium cation.

| Intermediate | Description | Role in Reaction Progression |

| Hemiaminal | Formed from the initial nucleophilic attack of the amine group of cysteamine on the carbonyl carbon of chloral. | A transient species that readily dehydrates to form the more stable imine. |

| Imine (Trichloroacetaldimine) | Contains a C=N double bond and is highly electrophilic due to the adjacent trichloromethyl group. | The primary electrophile that undergoes intramolecular nucleophilic attack by the thiol group. |

| Iminium Cation | The protonated form of the imine, generated under acidic conditions. | An even more potent electrophile than the neutral imine, accelerating the rate of intramolecular cyclization. |

| Thio-hemiaminal | The product of the intramolecular nucleophilic attack of the thiol on the imine/iminium cation. | A cyclic intermediate that, upon proton transfer, gives the final thiazolidine product. |

Reactivity Influenced by the Trichloromethyl Group

The trichloromethyl group at the C2 position is the defining feature of this compound, and it exerts a profound influence on the molecule's chemical reactivity.

Electrophilic Nature and its Impact on Reaction Pathways

The three chlorine atoms on the methyl group at C2 are strongly electron-withdrawing. This inductive effect polarizes the C2-carbon, making it significantly electrophilic. This enhanced electrophilicity at the C2 position makes the thiazolidine ring susceptible to nucleophilic attack, potentially leading to ring-opening reactions.

The presence of strong electron-withdrawing groups on the aromatic ring of aldehydes has been observed to facilitate the synthesis of thiazolidinones, a related class of compounds. This suggests that increased electrophilicity at the carbon corresponding to the C2 position of the resulting thiazolidinone promotes the cyclization reaction. nih.gov By analogy, the trichloromethyl group in this compound significantly enhances the electrophilic character of the C2 carbon.

This heightened electrophilicity can dictate the course of subsequent reactions. For example, the molecule would be expected to react readily with a variety of nucleophiles at the C2 position.

Ring Opening-Ring Closure Equilibria and Their Chemical Implications

Thiazolidines can exist in equilibrium with their open-chain imine forms, a phenomenon known as ring-chain tautomerism. In the case of this compound, this equilibrium would involve the reversible cleavage of the C2-S bond to form the trichloroacetaldimine of cysteamine.

This compound ⇌ N-(2-mercaptoethyl)trichloroacetaldimine

The position of this equilibrium is strongly influenced by the substituents on the thiazolidine ring. The powerful electron-withdrawing nature of the trichloromethyl group is expected to stabilize the open-chain imine form to some extent by increasing the electrophilicity of the imine carbon. However, the formation of the five-membered thiazolidine ring is generally a thermodynamically favorable process.

The chemical implications of this equilibrium are significant. It provides a pathway for the hydrolysis of the thiazolidine back to its constituent aldehyde and aminothiol (B82208). Under aqueous acidic conditions, the ring can open to form the iminium cation, which is then susceptible to hydrolysis. The rate of this hydrolysis would be dependent on the stability of the iminium cation intermediate.

Furthermore, this equilibrium allows for the potential for exchange reactions. For instance, in the presence of another aldehyde or amine, a new thiazolidine could be formed through a series of ring-opening and ring-closing events.

Chemical Transformations Involving the 1,3-Thiazolidine Ring System

The saturated 1,3-thiazolidine ring is a versatile scaffold capable of undergoing a variety of chemical reactions that modify its structure, leading to a diverse range of derivatives. These transformations include cycloadditions, nucleophilic substitutions, conjugate additions, and elimination reactions. The reactivity is centered around the nitrogen and sulfur heteroatoms, as well as the methylene (B1212753) carbons of the ring.

Cycloaddition Reactions (e.g., [4+2] Cycloaddition, Aza-Diels–Alder)

The 1,3-thiazolidine scaffold can be involved in cycloaddition reactions, particularly through its imine or enamine tautomers or derivatives. The Aza-Diels–Alder reaction, a type of [4+2] cycloaddition, is a powerful tool for constructing six-membered nitrogen-containing heterocycles. In this reaction, an imine acts as a dienophile, reacting with a conjugated diene. For a 2-substituted-1,3-thiazolidine, ring-opening to form an azomethine ylide or transformation into a derivative containing a C=N bond can facilitate its participation in such cycloadditions.

For instance, azadienes can participate in inverse electron demand Diels–Alder reactions, where the diene is electron-deficient due to the presence of nitrogen atoms. While direct participation of the saturated thiazolidine ring is unlikely, its precursors or derivatives containing unsaturation are reactive partners. Another significant class of cycloadditions is the [3+2] cycloaddition, where azomethine ylides derived from the thiazolidine ring can react with dipolarophiles. This reaction is a key method for constructing pyrrolidine-fused heterocyclic systems. The reaction proceeds via an SN2 pathway, and its mechanism has been confirmed through the use of optically active reactants, which yield optically active products. google.com

The trichloromethyl group at the C2 position of this compound would render any corresponding imine intermediate highly electron-deficient, potentially increasing its reactivity as a dienophile in Aza-Diels–Alder reactions.

Table 1: Examples of Cycloaddition Reactions with Thiazolidine-Related Scaffolds

| Reaction Type | Reactants | Conditions | Product Type | Reference |

|---|---|---|---|---|

| [3+2] Cycloaddition | Aziridine and Aroyl isothiocyanates | Solvent-free, Room Temperature | 2-iminothiazolidines | google.com |

| Aza-Diels-Alder | N-Sulfonyl-1-aza-1,3-butadienes and Ethyl vinyl ether | CH₂Cl₂ or HFIP | Unsaturated piperidines | rsc.org |

| [3+2] Cycloaddition | α-Enolic dithioesters and α-Halohydroxamates | Mild conditions | Thiazolidin-4-ones with Z-exocyclic double bonds |

Nucleophilic Substitution Reactions

Nucleophilic substitution reactions on the 1,3-thiazolidine ring can occur, although they are less common than reactions that form the ring itself. One plausible pathway involves the ring nitrogen or sulfur acting as an intramolecular nucleophile. More frequently, reactions involve nucleophilic attack on a substituent attached to the ring.

However, a key reaction involving this mechanism is in the synthesis of thiazolidin-4-ones, where an intermediate formed from an aldehyde and an amine is attacked by the sulfur atom of thioglycolic acid, followed by an intramolecular cyclization that constitutes a nucleophilic substitution on the carbonyl group. google.com For instance, the synthesis of 2,3-disubstituted 1,3-thiazolidin-4-ones involves the cyclization of N-substituted carboxylic acid hydrazide derivatives with mercaptoacetic acid. nih.govresearchgate.net Another example involves the reaction of a hydrazine (B178648) with allyl isothiocyanate and an aldehyde to form an intermediate that undergoes nucleophilic substitution with α-chloroacetylchloride, followed by intramolecular cyclization to yield a thiazolidin-4-one derivative. google.com

The electron-withdrawing nature of the trichloromethyl group in this compound would deactivate the ring towards electrophilic attack but could make the carbon atoms of the ring, particularly C2, more susceptible to nucleophilic attack if a suitable leaving group were present.

Michael-Type Additions

The nitrogen atom of the 1,3-thiazolidine ring, being a secondary amine, can act as a nucleophile in aza-Michael additions. This reaction involves the conjugate addition of the nitrogen to an α,β-unsaturated carbonyl compound or other Michael acceptor. organic-chemistry.org This is a widely used carbon-nitrogen bond-forming reaction in organic synthesis.

For example, 2-(nitromethylene)thiazolidine can undergo a Michael addition with an adduct formed from an aromatic aldehyde and dimedone, leading to a complex heterocyclic product. google.com In other systems, thiazolidine-2-thiones and oxazolidine-2-thiones have been shown to act as effective nitrogen-centered nucleophiles in intermolecular Michael additions to N-crotonylthiazolidinethiones. researchgate.net This addition proceeds with a high degree of diastereoselectivity. researchgate.net The formation of thiazolidine-2-thiones via a domino alkylation/intramolecular Michael addition sequence has also been reported. organic-chemistry.orgresearchgate.net

The nucleophilicity of the nitrogen atom in this compound would be significantly reduced by the inductive effect of the adjacent -CCl₃ group, likely making it a much weaker Michael donor compared to other 2-alkyl or 2-aryl thiazolidines.

Elimination Reactions

Elimination reactions involving the 1,3-thiazolidine ring can lead to the formation of the corresponding unsaturated 1,3-thiazoline derivatives. This transformation typically involves the removal of two hydrogen atoms (dehydrogenation) from adjacent carbon atoms of the ring (e.g., C4 and C5) to introduce a double bond.

Oxidation is a common method to effect this transformation. For example, the oxidation of 2-substituted thiazolidines with various oxidizing agents can yield the corresponding thiazoles, which are the fully aromatized form, often proceeding through a thiazoline (B8809763) intermediate. google.com The choice of oxidant and reaction conditions is crucial to control the outcome, as ring-opening side reactions can also occur. google.com For instance, reacting primary amines with carbon disulfide and other reagents can afford thiazolidine-2-thiones, which can subsequently be dehydrated in an acidic environment to yield thiazole-2-thiones. organic-chemistry.orgresearchgate.net The C2-H proton in this compound is acidic and could potentially be removed, but elimination to form a Δ²-thiazoline would require loss of a substituent from the nitrogen or sulfur, which is not a typical elimination pathway. A more likely scenario is elimination from the C4 and C5 positions to form a Δ⁴-thiazoline, a reaction that would be influenced by the substituents on those carbons and the nitrogen atom.

Stereochemical Considerations in Reactions of 2-(Trichloromethyl)-1,3-thiazolidines

The C2 carbon of this compound is a stereocenter (unless the N3 and C4/C5 positions are symmetrically substituted). Therefore, its synthesis and subsequent reactions must take stereochemistry into account.

Diastereoselective Synthesis and Control

The most common synthesis of the this compound ring involves a three-component condensation reaction between an amine, chloral (trichloroacetaldehyde), and a β-aminothiol like cysteine or a mercaptoacid like thioglycolic acid. nih.gov This reaction creates the stereocenter at the C2 position.

When a chiral amine or aminothiol is used, diastereoselective control of the newly formed stereocenter is possible. The facial selectivity of the nucleophilic attack by the thiol group on the intermediate imine (formed from the amine and chloral) is influenced by the existing stereocenters in the starting materials. Steric hindrance and the potential for hydrogen bonding can direct the approach of the nucleophile, leading to the preferential formation of one diastereomer over another.

Furthermore, in reactions involving the thiazolidine ring, such as the Michael additions discussed previously, high levels of diastereoselectivity have been observed. The stereocontrol is often dictated by the conformation of the N-enoyl group, with the addition occurring on the anti-s-cis conformation of the Michael acceptor. researchgate.net The bulky trichloromethyl group would be expected to exert a strong influence on the conformational preferences of the ring and its substituents, thereby playing a key role in directing the stereochemical outcome of subsequent reactions.

Table 2: Factors Influencing Diastereoselectivity in Thiazolidine Synthesis

| Factor | Description | Example |

|---|---|---|

| Chiral Starting Materials | Use of enantiomerically pure amines or aminothiols (e.g., cysteine derivatives) induces chirality. | Condensation of L-cysteine with an aldehyde. |

| Reaction Conditions | Solvent, temperature, and catalysts can influence the transition state geometry and thus the stereochemical outcome. | Lewis acid catalysis in cycloaddition reactions. |

| Steric Hindrance | Bulky substituents on the reactants can block one face of the molecule, directing attack to the less hindered face. | The -CCl₃ group at C2 directing attack at C4 or C5. |

| Conformational Control | In Michael additions, the conformation of the N-acyl side chain can determine the facial selectivity of the nucleophilic attack. | Addition to N-enoylthiazolidinethiones. researchgate.net |

Kinetic versus Thermodynamic Control in Reaction Outcomes of this compound

A comprehensive review of available scientific literature reveals a notable absence of specific research focused on the kinetic versus thermodynamic control of reaction outcomes for this compound. While the principles of kinetic and thermodynamic control are fundamental to understanding chemical reactivity, dedicated studies applying these concepts to this particular compound are not presently available in published research.

In general terms, the outcome of a chemical reaction that can yield two or more different products is determined by whether the reaction is under kinetic or thermodynamic control.

Kinetic control prevails under conditions where the reaction is irreversible, typically at lower temperatures. The major product formed is the one that is generated the fastest, meaning it has the lowest activation energy. This product is known as the kinetic product.

Thermodynamic control , on the other hand, is dominant in reversible reactions, which are usually favored by higher temperatures. Under these conditions, an equilibrium is established between the products, and the most stable product, known as the thermodynamic product, will be the major component of the final reaction mixture, regardless of its rate of formation.

For a hypothetical reaction of this compound that could lead to different products, one would need to analyze the product distribution under varying reaction conditions, such as temperature and reaction time, to determine which control mechanism is operative. For instance, if one product is favored at low temperatures and short reaction times, while another predominates at higher temperatures and longer reaction times, this would suggest a switch from kinetic to thermodynamic control.

However, as of the current body of scientific knowledge, experimental data and computational analyses specifically addressing the kinetic versus thermodynamic aspects of reactions involving this compound have not been reported. Therefore, a detailed discussion with specific research findings and data tables for this compound is not possible at this time.

Structural Elucidation and Characterization of 2 Trichloromethyl 1,3 Thiazolidine Compounds

Spectroscopic Analysis

Spectroscopic analysis is fundamental to the characterization of 2-(trichloromethyl)-1,3-thiazolidine compounds, offering a non-destructive means to probe their atomic and molecular structure. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) each provide unique and complementary information.

NMR spectroscopy is an indispensable tool for elucidating the precise carbon-hydrogen framework of this compound derivatives. ¹H NMR provides information about the number, environment, and connectivity of protons, while ¹³C NMR and Distortionless Enhancement by Polarization Transfer (DEPT-135) experiments reveal details about the carbon skeleton.

For instance, in the analysis of 2-trichloromethyl-3-phenyl-1,3-thiazolidin-4-one, the ¹H NMR spectrum shows a characteristic singlet for the proton at the C2 position (H2) at δ 5.72 ppm. nih.gov The protons of the methylene (B1212753) group at C5 appear as a doublet of doublets between δ 3.77 and 3.96 ppm. nih.gov The aromatic protons of the phenyl group are observed as a multiplet in the δ 7.1–7.5 ppm range. nih.gov

The ¹³C NMR spectrum for the same compound confirms the presence of key carbon atoms. The carbonyl carbon (C=O) of the thiazolidin-4-one ring appears at δ 171.65 ppm. nih.gov The carbon atom at the C2 position, directly attached to the trichloromethyl group, resonates at δ 77.69 ppm, while the C5 methylene carbon is found at δ 33.08 ppm. nih.gov The carbon of the trichloromethyl group (CCl₃) itself is observed at δ 103.18 ppm. nih.gov

| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

|---|---|---|

| H2/C2 | 5.72 (s) | 77.69 |

| H5/C5 | 3.77-3.96 (dd) | 33.08 |

| C4 (C=O) | - | 171.65 |

| CCl₃ | - | 103.18 |

| Aromatic (Phenyl) | 7.1-7.5 (m) | 126.98, 127.98, 129.17, 138.45 |

The chemical shifts observed in NMR spectra are highly sensitive to the electronic environment of the nuclei. The powerful electron-withdrawing effect of the trichloromethyl group at the C2 position causes a significant downfield shift for both the C2 proton and the C2 carbon. This is due to the deshielding effect of the electronegative chlorine atoms, which reduces the electron density around the adjacent nucleus.

Substituents on the thiazolidine (B150603) ring further modulate these chemical shifts. A comparative analysis of 2-trichloromethyl-3-phenyl-1,3-thiazolidin-4-one and its derivative, 3-(4-chlorophenyl)-2-trichloromethyl-1,3-thiazolidin-4-one, illustrates this principle. The introduction of a chlorine atom at the para-position of the N-phenyl ring results in slight upfield and downfield shifts for the remaining aromatic protons and carbons, consistent with the electronic effects of the halogen substituent. nih.gov For the 4-chlorophenyl derivative, the C2 proton appears slightly further downfield at δ 6.04 ppm, and the C2 carbon is found at δ 77.51 ppm, demonstrating the subtle electronic influence transmitted through the ring system. nih.gov

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The IR spectrum of a this compound derivative displays characteristic absorption bands corresponding to the vibrations of its specific bonds.

For 2-trichloromethyl-3-phenyl-1,3-thiazolidin-4-one, a strong absorption band is observed at 1687 cm⁻¹, which is characteristic of the C=O (amide) stretching vibration of the thiazolidinone ring. nih.gov The presence of C-Cl bonds from the trichloromethyl group would be expected to show absorptions in the fingerprint region, typically between 800 and 600 cm⁻¹. Other key vibrations include C-H stretching from the aliphatic and aromatic portions of the molecule, C-N stretching, and C-S stretching.

| Functional Group | Vibrational Mode | Characteristic Wavenumber (cm⁻¹) |

|---|---|---|

| N-H (unsubstituted) | Stretching | 3300 - 3500 |

| C-H (aliphatic) | Stretching | 2850 - 3000 |

| C=O (thiazolidin-4-one) | Stretching | ~1685. nih.gov |

| C-N | Stretching | 1020 - 1250 |

| C-Cl | Stretching | 600 - 800 |

| C-S | Stretching | 600 - 700 |

Mass spectrometry (MS) provides crucial information about the molecular weight and elemental composition of a compound, as well as structural details derived from its fragmentation patterns under ionization. For this compound, the mass spectrum would exhibit a molecular ion peak (M⁺) corresponding to its molecular weight.

A key feature would be the isotopic cluster for the molecular ion, arising from the presence of three chlorine atoms (³⁵Cl and ³⁷Cl isotopes). This would result in a characteristic pattern of peaks at M⁺, M+2, M+4, and M+6 with predictable relative intensities.

The fragmentation of these compounds typically proceeds through the loss of stable radicals or neutral molecules. Plausible fragmentation pathways for a this compound core would include:

Loss of a chlorine radical: [M - Cl]⁺

Loss of the trichloromethyl radical: [M - CCl₃]⁺

Cleavage of the thiazolidine ring: This can lead to various smaller fragments, often initiated by the loss of the CCl₃ group, followed by the breakdown of the heterocyclic ring structure. sapub.org

Studying the fragmentation of related heterocyclic systems helps in predicting these pathways. For instance, the fragmentation of thiazolo[3,2-a]pyrimidines often involves the initial breakdown of the thiazole (B1198619) ring, indicating its relative lability compared to the pyrimidine (B1678525) ring. sapub.org Similarly, fragmentation in trifluoromethyl-substituted heterocycles often involves the loss of the CF₃ radical, suggesting that the loss of the CCl₃ radical would be a prominent pathway for the title compound. fluorine1.ru

Nuclear Magnetic Resonance (NMR) Spectroscopy (1H NMR, 13C NMR, DEPT-135)

X-ray Crystallography for Molecular Structure Determination

X-ray crystallography provides the most definitive structural information, offering a precise three-dimensional map of the atomic positions within a single crystal. This technique has been successfully applied to derivatives of this compound, yielding detailed data on bond lengths, bond angles, and molecular conformation. nih.govpsu.edu

Studies on 2-trichloromethyl-3-phenyl-1,3-thiazolidin-4-one and 3-(4-chlorophenyl)-2-trichloromethyl-1,3-thiazolidin-4-one have provided invaluable structural data. nih.govpsu.edu For the former, key bond lengths within the thiazolidinone ring are C1–N1 at 1.445 Å and C1–S1 at 1.816 Å. nih.gov The internal N–C–S bond angle is 106.52°. nih.gov These values are very similar in the 4-chlorophenyl derivative, indicating that the para-substituent has a minimal effect on the core ring geometry. nih.gov

| Parameter | 2-Trichloromethyl-3-phenyl-1,3-thiazolidin-4-one | 3-(4-Chlorophenyl)-2-trichloromethyl-1,3-thiazolidin-4-one |

|---|---|---|

| C2–N3 Bond Length (Å) | 1.445 (2) | 1.4471 (18) |

| C2–S1 Bond Length (Å) | 1.816 (2) | 1.8181 (16) |

| N3–C2–S1 Bond Angle (°) | 106.52 (12) | 106.23 (10) |

| Dihedral Angle (Thiazolidinone/Phenyl) (°) | 48.72 (11) | 48.42 (9) |

X-ray crystallography is unparalleled in its ability to determine the precise conformation and stereochemistry of molecules in the solid state. For the studied 2-(trichloromethyl)-1,3-thiazolidin-4-one derivatives, the five-membered thiazolidinone ring is not planar but adopts an envelope conformation . nih.govpsu.edu In this arrangement, four of the ring atoms are roughly coplanar, while the fifth, the sulfur atom, is displaced from this plane by approximately 0.35 Å. nih.gov This puckering minimizes steric strain within the ring.

The C2 carbon atom is a stereogenic center. The crystal structure analysis reveals the relative orientation of the substituents around this chiral center. In the crystal lattice, these molecules form chains through intermolecular interactions, such as C—H⋯O hydrogen bonds. nih.govpsu.edu The dihedral angle between the plane of the thiazolidinone ring and the attached N-phenyl ring is approximately 48.7°, indicating a significant twist between the two ring systems. nih.gov This twisted arrangement is a common feature in related 2,3-diaryl-1,3-thiazolidin-4-ones. nih.gov

Elemental Analysis for Compositional Verification

Elemental analysis is a fundamental technique employed to confirm the empirical formula of a synthesized compound by determining the mass percentages of its constituent elements. This method provides a crucial verification of a compound's purity and composition, ensuring it aligns with the expected molecular formula derived from its structure.

For the derivative 2-trichloromethyl-3-phenyl-1,3-thiazolidin-4-one, elemental analysis was performed to validate its composition corresponding to the molecular formula C₁₀H₈Cl₃NOS. iucr.org The experimental results obtained from the analysis were found to be in close agreement with the theoretically calculated percentages for each element. This concordance between the found and calculated values confirms the successful synthesis and purity of the compound. iucr.org

The results of the elemental analysis are summarized in the following table, which compares the calculated and experimentally found weight percentages of Carbon (C), Hydrogen (H), Nitrogen (N), and Chlorine (Cl).

| Element | Calculated (%) | Found (%) |

|---|---|---|

| Carbon (C) | 40.40 | 40.60 |

| Hydrogen (H) | 2.72 | 2.74 |

| Nitrogen (N) | 4.72 | 4.60 |

| Chlorine (Cl) | 35.86 | 35.44 |

Computational and Theoretical Studies on 2 Trichloromethyl 1,3 Thiazolidine

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) is a powerful computational tool used to investigate the electronic structure of many-body systems, such as molecules. mdpi.com For 2-(trichloromethyl)-1,3-thiazolidine, DFT applications are pivotal in determining its optimized geometry, electronic properties, and vibrational frequencies. DFT calculations can elucidate the distribution of electron density within the molecule, highlighting regions that are susceptible to electrophilic or nucleophilic attack. This is particularly useful for predicting the reactivity of the thiazolidine (B150603) ring and the trichloromethyl group.

Furthermore, DFT is employed to calculate the molecule's total energy, which is essential for comparing the stability of different isomers or conformers. The theory also allows for the computation of various molecular orbitals, such as the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energies of these frontier orbitals are critical in understanding the molecule's chemical reactivity and kinetic stability. The energy gap between HOMO and LUMO provides an indication of the molecule's excitability and its ability to engage in chemical reactions.

In the context of substituted thiazolidines, DFT has been successfully used to rationalize product selectivity in ring-closure reactions, providing mechanistic insights where experimental data may be limited. researchgate.net

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations, including but not limited to DFT, offer a detailed picture of the electronic structure of this compound. These calculations can provide values for atomic charges, bond orders, and dipole moments, which are all instrumental in describing the molecule's polarity and intermolecular interactions.

The reactivity of this compound can be predicted using various descriptors derived from quantum chemical calculations. For instance, the Fukui function can be calculated to identify the most reactive sites within the molecule for nucleophilic, electrophilic, and radical attacks. nih.gov This information is invaluable for predicting the outcomes of chemical reactions involving this compound.

Moreover, these theoretical methods can be used to model reaction pathways and transition states, providing a deeper understanding of the kinetics and thermodynamics of reactions involving this compound. Such studies can help in designing synthetic routes and in understanding the mechanisms of its potential biological activities. The insights gained from these calculations are fundamental to the rational design of new derivatives with desired properties.

Conformational Analysis and Energy Minimization

The 1,3-thiazolidine ring is not planar and can adopt various conformations. Conformational analysis of this compound is crucial for understanding its three-dimensional structure, which in turn influences its physical, chemical, and biological properties. Computational methods, particularly DFT, are extensively used to explore the potential energy surface of the molecule and identify its stable conformers. nih.goveie.gr

Energy minimization calculations are performed to determine the most stable conformation, which corresponds to the global minimum on the potential energy surface. These calculations involve systematically altering the molecule's geometry and calculating its energy at each step until the lowest energy structure is found. The relative energies of different conformers can also be calculated, providing information on their populations at a given temperature.

For the 1,3-thiazolidine ring, common conformations include envelope and twist forms. The presence of the bulky trichloromethyl group at the C-2 position is expected to significantly influence the conformational preferences of the ring. The table below illustrates hypothetical relative energies for possible conformers of this compound, as would be determined by energy minimization studies.

| Conformer | Dihedral Angle (H-N-C2-H) | Relative Energy (kcal/mol) |

| Equatorial-Envelope | 165° | 0.00 |

| Axial-Envelope | -75° | 2.50 |

| Twist | 30° | 1.80 |

Note: This table is illustrative and provides hypothetical data based on typical conformational analyses of substituted thiazolidines.

Prediction of Spectroscopic Parameters (e.g., 13C Chemical Shifts)

Computational chemistry plays a significant role in predicting spectroscopic parameters, which can aid in the structural elucidation of molecules. For this compound, the prediction of 13C Nuclear Magnetic Resonance (NMR) chemical shifts is a valuable application of quantum chemical calculations. semanticscholar.org

The prediction of 13C chemical shifts is typically performed using methods like Gauge-Including Atomic Orbital (GIAO) within a DFT framework. These calculations provide theoretical chemical shift values that can be compared with experimental data to confirm the structure of the compound. Discrepancies between predicted and experimental values can often be explained by environmental effects, such as the solvent used in the NMR experiment.

Empirical and semi-empirical methods have also been developed to predict 13C chemical shifts in heterocyclic compounds. nih.gov For substituted thiazolidinones, an "additivity" equation has been used to relate experimental 13C chemical shift data of simpler derivatives to predict the chemical shifts for more complex structures. semanticscholar.org A similar approach could potentially be applied to this compound. The following table shows an example of how predicted and experimental 13C chemical shifts for the core atoms of the thiazolidine ring might be compared.

| Carbon Atom | Predicted 13C Chemical Shift (ppm) | Experimental 13C Chemical Shift (ppm) |

| C2 | 85.0 | 84.5 |

| C4 | 60.0 | 59.8 |

| C5 | 35.0 | 35.2 |

Note: This table contains hypothetical data to illustrate the comparison between predicted and experimental values.

Synthetic Utility and Chemical Applications in Organic Synthesis

2-(Trichloromethyl)-1,3-thiazolidine as a Versatile Synthetic Building Block

The utility of this compound as a synthetic intermediate stems from the distinct reactivity of its two main components: the thiazolidine (B150603) ring and the trichloromethyl group. The thiazolidine core is a saturated five-membered ring containing both sulfur and nitrogen heteroatoms, which can be manipulated through various reactions. wikipedia.orgnih.gov The trichloromethyl group is a potent functional moiety, known for its role in forming new carbon-carbon bonds and its ability to be transformed into other functional groups. organic-chemistry.orgresearchgate.net

The N,S-acetal linkage at the 2-position is generally stable under neutral to basic conditions but can be susceptible to cleavage under acidic conditions, allowing for ring-opening reactions. libretexts.org This reactivity enables the thiazolidine portion of the molecule to act as a masked form of cysteamine (B1669678) or related aminothiols.

Simultaneously, the trichloromethyl group serves as a valuable synthetic handle. researchgate.net It can act as a precursor to dichloromethylene intermediates or be converted into esters, carboxylic acids, or orthoesters through reactions with nucleophiles like alkoxides. researchgate.net This dual reactivity makes the parent compound a valuable synthon for introducing complex fragments in a single step.

Precursors for Other Heterocyclic Systems

This compound is a viable starting material for the synthesis of other important heterocyclic structures through ring transformation reactions. These conversions often involve the cleavage of the thiazolidine ring followed by cyclization with new reagents.

Conversion to 1,3-Dithianes

The transformation of a thiazolidine to a 1,3-dithiane (B146892) involves replacing the nitrogen atom in the ring with a second sulfur atom. This can be conceptually achieved through a ring-opening and recyclization sequence. Acid-catalyzed hydrolysis of the N,S-acetal in this compound would yield an intermediate amino thiol and chloral (B1216628). In the presence of a suitable sulfur source and under conditions that favor thioacetal formation, a subsequent reaction could lead to the formation of a 2-(trichloromethyl)-1,3-dithiane. The formation of 1,3-dithianes from carbonyl compounds and 1,3-propanedithiol (B87085) is a well-established method, often catalyzed by Lewis or Brønsted acids. quimicaorganica.orgorganic-chemistry.org

| Starting Material | Reagents (Proposed) | Product |

| This compound | 1. H₃O⁺ (ring opening)2. 1,3-Propanedithiol, Lewis Acid | 2-(Trichloromethyl)-1,3-dithiane |

Synthesis of Pyrimidine (B1678525) Derivatives

Thiazolidine derivatives can serve as precursors for pyrimidines, a class of heterocycles with significant biological importance. nih.gov The synthesis of thiazolo[4,5-d]pyrimidines, for example, often starts from functionalized thiazoles which can be derived from thiazolidines. scilit.comnih.govrsc.org A plausible pathway from this compound could involve ring opening to an N-substituted cysteamine derivative, which could then be reacted with appropriate reagents to construct the pyrimidine ring. For instance, reaction with cyanamide (B42294) or urea (B33335) derivatives under cyclocondensation conditions could yield the desired pyrimidine core.

| Precursor Type | Key Reagents for Cyclization | Resulting Heterocycle |

| Functionalized Thiazole (B1198619) | Acetic Anhydride | Thiazolo[4,5-d]pyrimidine |

| Amino-thioxo-thiazole-carboxamide | Aromatic Aldehydes | Thiazolo[5,4-d]pyrimidine |

Formation of 1,3-Oxathiolan-5-ones

The synthesis of 1,3-oxathiolan-5-ones generally involves the cyclocondensation of an aldehyde with a mercaptoacetic acid derivative. nih.govslideshare.net The this compound molecule contains the necessary structural elements in a masked form. A synthetic strategy could involve the hydrolytic cleavage of the thiazolidine ring to unmask a thiol group and an aldehyde equivalent (derived from the C2-carbon and the trichloromethyl group). Subsequent reaction with a glycolic acid equivalent or oxidation and rearrangement could potentially lead to the formation of a 2-(trichloromethyl)-1,3-oxathiolan-5-one. The direct synthesis of these compounds is often achieved by reacting aldehydes with thioglycolic acid. researchgate.netresearchgate.netacs.org

Role in the Construction of Complex Fused and Spiro-Ring Systems

The thiazolidine framework is a valuable platform for building intricate, three-dimensional molecular structures such as fused and spiro-heterocycles. nih.govbohrium.com These complex systems are of great interest in materials science and medicinal chemistry.

Fused-ring systems are formed when two rings share two adjacent atoms. Thiazolidine derivatives can be elaborated into fused systems, such as in the synthesis of penicillins where a β-lactam ring is fused to the thiazolidine ring. mdpi.com Thiazolo-pyridones are another class of fused heterocycles that can be synthesized from thiazoline (B8809763) precursors, which are closely related to thiazolidines. arkat-usa.org

Spiro-ring systems , where two rings share a single atom, are also accessible using thiazolidine chemistry. nih.govnih.gov One-pot, multi-component reactions involving an amine, a cyclic ketone, and thioglycolic acid are common strategies for synthesizing spiro-thiazolidinones. nih.govresearcher.life While not a direct precursor in these specific multi-component reactions, this compound could be modified for use in stepwise syntheses of spirocycles, where the thiazolidine ring is constructed onto an existing cyclic ketone.

| Ring System Type | General Synthetic Approach | Example Scaffold |

| Fused | Intramolecular cyclization or cycloaddition | Penicillins, Thiazolo-pyridones |

| Spiro | Multi-component condensation | Spiro-thiazolidinones |

Transformations into Functionalized Organic Molecules

Beyond ring transformations, this compound can be converted into a variety of functionalized acyclic or cyclic molecules by targeting either the trichloromethyl group or the thiazolidine ring.

The trichloromethyl group is highly susceptible to nucleophilic substitution and reduction. organic-chemistry.orgorganic-chemistry.org For instance, reaction with alkoxides can convert the CCl₃ group into an orthoester, while controlled hydrolysis can yield a carboxylic acid. This makes the compound a stable precursor for molecules containing a carboxylic acid or its derivatives attached to a heterocyclic fragment.

The thiazolidine ring itself offers several avenues for functionalization. The secondary amine within the ring can be acylated, alkylated, or arylated to introduce various substituents at the N3-position. researchgate.net Furthermore, the thioether sulfur atom can be oxidized to form the corresponding sulfoxide (B87167) or sulfone, which alters the electronic properties and steric profile of the molecule and can be used to direct subsequent reactions.

These transformations highlight the compound's role as a versatile intermediate, allowing for the introduction of the thiazolidine motif and a latent carbonyl functional group into a target molecule, which can then be further elaborated.

Future Research Directions and Unexplored Avenues for 2 Trichloromethyl 1,3 Thiazolidine Chemistry

Development of Novel Synthetic Routes with Enhanced Efficiency and Selectivity

Current synthetic strategies for thiazolidine (B150603) derivatives often involve multi-step procedures or require harsh reaction conditions. Future research will likely focus on developing more efficient, selective, and environmentally benign methods for the synthesis of 2-(trichloromethyl)-1,3-thiazolidine and its analogues. Drawing inspiration from modern synthetic methodologies applied to related heterocyclic systems, several promising avenues emerge.

One key area of development is the application of one-pot, multi-component reactions (MCRs) . These reactions, which combine three or more reactants in a single step, offer significant advantages in terms of atom economy, reduced waste, and simplified purification processes. nih.govresearchgate.net Adapting MCR strategies to incorporate a trichloromethyl source, an amino thiol, and a carbonyl compound could provide a direct and highly efficient route to the target molecule.

Furthermore, the exploration of novel catalytic systems is crucial. The use of greener and more cost-effective catalysts, such as β-cyclodextrin-SO3H or reusable magnetic nanoparticle-supported catalysts, has proven effective in the synthesis of other thiazolidinones. nih.gov Research into identifying specific catalysts that can facilitate the cyclocondensation reaction leading to this compound with high yield and stereoselectivity is a significant future direction. Additionally, catalyst- and solvent-free reaction conditions, which have been successfully applied to other thiazolidine syntheses, represent an attractive goal for enhancing the environmental credentials of the synthesis. nih.gov

| Synthetic Approach | Potential Advantages | Key Research Focus |

| Multi-Component Reactions (MCRs) | High atom economy, reduced waste, operational simplicity. | Design of a one-pot reaction involving a trichloromethyl source, cysteamine (B1669678), and an appropriate carbonyl precursor. |

| Novel Catalysis | Increased yield, higher selectivity, reusability, milder reaction conditions. | Screening of organocatalysts, biocatalysts (e.g., S. cerevisiae), and nanoparticle-based catalysts. researchgate.net |

| Green Chemistry Protocols | Reduced environmental impact, enhanced safety. | Development of solvent-free synthesis or use of aqueous media; microwave-assisted organic synthesis (MAOS). |

| Flow Chemistry | Improved control over reaction parameters, enhanced safety for handling reactive intermediates, ease of scalability. | Designing a continuous flow process for the cyclization reaction to precisely control temperature, pressure, and reaction time. |

Exploration of New Chemical Transformations and Reactivity Patterns

The unique combination of a thiazolidine ring and a trichloromethyl group in one molecule opens up a vast landscape for exploring new chemical reactions and reactivity patterns. The trichloromethyl group, in particular, is a versatile functional handle that is currently underutilized in the context of this specific heterocyclic system.

Future investigations could focus on the selective transformation of the trichloromethyl group . For instance, controlled hydrolysis or alcoholysis could convert it into a carboxylic acid or ester functionality, respectively. Reductive transformations could yield dichloromethyl or monochloromethyl groups, providing access to a range of derivatives with modulated electronic properties. Additionally, the trichloromethyl group can serve as a precursor for other functional groups through reactions such as the haloform reaction or nucleophilic substitution, potentially leading to novel compounds that are difficult to access through other means. organic-chemistry.org

The thiazolidine ring itself offers multiple sites for chemical modification. N-alkylation or N-acylation at the nitrogen atom is a straightforward way to introduce diversity. mdpi.com Furthermore, reactions that involve the cleavage and rearrangement of the thiazolidine ring could lead to entirely new heterocyclic scaffolds. rsc.org For example, acid- or base-catalyzed ring-opening reactions followed by intramolecular cyclization with a tethered functional group could yield novel fused bicyclic systems.

| Reactive Site | Potential Transformation | Resulting Structure/Functionality |

| Trichloromethyl Group | Partial or full reduction | Dichloromethyl or methyl derivatives. |

| Trichloromethyl Group | Nucleophilic substitution | Introduction of azide, cyano, or other functional groups. |

| Trichloromethyl Group | Conversion to other functionalities | Synthesis of corresponding carboxylic acids, esters, or amides. |

| Thiazolidine Nitrogen | Alkylation / Acylation | Introduction of diverse substituents for scaffold decoration. |

| Thiazolidine Ring | Ring-opening / Rearrangement | Access to novel heterocyclic systems and fused-ring structures. rsc.org |

| C-S Bond | Oxidative or reductive cleavage | Generation of acyclic intermediates for further synthetic elaboration. |

Advanced Computational Modeling for Deeper Mechanistic Understanding

To guide and accelerate the discovery of new synthetic routes and reactions, advanced computational modeling will be an indispensable tool. Techniques such as Density Functional Theory (DFT) can provide profound insights into the mechanistic pathways of reactions involving this compound.

DFT calculations can be employed to elucidate reaction mechanisms, identify transition states, and calculate activation energies for both existing and hypothetical transformations. tandfonline.comtandfonline.comresearchgate.net This knowledge is invaluable for optimizing reaction conditions (e.g., temperature, catalyst choice) to improve yields and selectivity. For instance, computational studies could help predict the regioselectivity of reactions on the thiazolidine ring or determine the most plausible pathway for the transformation of the trichloromethyl group. rsc.orgacs.org

Furthermore, computational methods can be used to analyze the molecule's structural and electronic properties. nih.gov Calculating parameters such as Frontier Molecular Orbitals (HOMO-LUMO), electrostatic potential maps, and atomic charges can help predict the molecule's reactivity towards various electrophiles and nucleophiles. tandfonline.combohrium.com This predictive capability can significantly reduce the amount of trial-and-error experimentation required in the laboratory. Conformational analysis, as has been performed for related thiazolidin-4-ones, can reveal the most stable spatial arrangements of the molecule, which is crucial for understanding its interactions and potential applications. nih.gov

| Computational Method | Application to this compound | Potential Insights |

| Density Functional Theory (DFT) | Reaction mechanism studies. | Elucidation of transition states and reaction pathways for synthesis and transformations. |

| DFT | Calculation of electronic properties. | Prediction of reactivity, charge distribution, and spectroscopic characteristics (NMR, IR). |

| Quantitative Structure-Activity Relationship (QSAR) | (Hypothetical) Correlation of structure with reactivity. | Identification of key structural features influencing the molecule's chemical behavior. |

| Molecular Dynamics (MD) Simulations | Conformational analysis in different environments. | Understanding the molecule's flexibility, solvent interactions, and preferred 3D structures. |

Integration into Materials Science and Supramolecular Chemistry

Beyond its potential in synthetic chemistry, the this compound scaffold is a promising candidate for integration into materials science and supramolecular chemistry. Its distinct structural features offer opportunities for its use as a versatile chemical building block, or "scaffold," for constructing larger, well-defined molecular architectures. The focus in this area would be on leveraging the molecule's inherent geometry and functional groups to direct the assembly of complex structures.

The trichloromethyl group, with its three chlorine atoms, can participate in halogen bonding , a non-covalent interaction that is increasingly being used to control the self-assembly of molecules in the solid state. By designing complementary halogen bond acceptors, it may be possible to guide the formation of predictable supramolecular synthons, leading to the creation of co-crystals and molecular materials with specific network topologies.

Additionally, the thiazolidine ring contains hydrogen bond donors (N-H) and acceptors (S and N atoms), making it an ideal component for building networks held together by hydrogen bonds . The interplay between hydrogen bonding from the thiazolidine core and potential halogen bonding from the trichloromethyl group could lead to complex and robust supramolecular assemblies. The strategic placement of other functional groups on the thiazolidine ring would further enhance its utility as a programmable building block for creating intricate chemical scaffolds, molecular cages, or frameworks.

| Structural Feature | Interaction Type | Potential Application as a Chemical Scaffold |

| Trichloromethyl Group | Halogen Bonding | Directing crystal packing and forming co-crystals with specific geometries. |

| Thiazolidine N-H group | Hydrogen Bond Donor | Formation of 1D, 2D, or 3D hydrogen-bonded networks. |

| Thiazolidine S and N atoms | Hydrogen Bond Acceptor / Lewis Base | Coordination with metal centers to form metal-organic frameworks (MOFs) or coordination polymers. |

| Overall Molecular Dipole | Dipole-Dipole Interactions | Influencing molecular alignment in liquid crystals or thin films. |

Q & A

Basic Research Questions

Q. What are the key challenges in synthesizing 2-(trichloromethyl)-1,3-thiazolidine derivatives, and how can they be addressed?

- Methodological Answer : Synthesis challenges include low yields, expensive reagents, and purification difficulties. An optimized protocol uses Hung's base during cyclization and granulated alkali in the final step, achieving 85–87% yield with high purity. This avoids intermediate isolation and reduces costs compared to earlier methods that relied on expensive catalysts . For thiazolidine intermediates, acetonitrile-mediated reactions at 333 K for 12 hours followed by recrystallization from ethyl acetate yield stable crystals .

Q. How can structural characterization of this compound derivatives be performed effectively?

- Methodological Answer : X-ray crystallography is critical for resolving planar ring conformations and dihedral angles. For example, the 1,3-thiazolidine ring (r.m.s. deviation: 0.028 Å) and thiazole ring (r.m.s. deviation: 0.004 Å) in related compounds show a dihedral angle of 74.74°, confirmed via crystallographic refinement using riding models for hydrogen atoms . Density functional theory (DFT) can complement experimental data to predict adsorption or stability in coordination complexes .

Q. What biological activities are associated with 1,3-thiazolidine scaffolds, and how are they evaluated?

- Methodological Answer : Thiazolidines exhibit antifungal, antitubercular, and anticancer activities. For antifungal testing, derivatives like 2-(4-oxo-1,3-thiazolidin-2-ylidene)acetamide are screened against Candida species via minimum inhibitory concentration (MIC) assays. Structural features such as the exocyclic double bond and cyanoacetamide group enhance activity . Anticancer evaluations often involve cytotoxicity assays (e.g., MTT) on cell lines, with thiazolidine-thiazole hybrids showing efficacy due to planar aromatic interactions .

Advanced Research Questions

Q. How do synthetic modifications to the 1,3-thiazolidine ring impact its coordination chemistry in metal complexes?

- Methodological Answer : Substituents like trichloromethyl groups enhance N→Ru coordination in Hoveyda–Grubbs catalysts. Key modifications include using 2,4,6-trimethylphenyl groups to stabilize Ru–carbene bonds, confirmed via NMR and X-ray analysis. The chloroform adduct’s purity (>99%) is critical for catalytic efficiency in olefin metathesis . Computational studies (e.g., DFT) can predict ligand-metal binding energies and optimize steric/electronic effects .

Q. What strategies resolve contradictions in structure-activity relationships (SAR) for thiazolidine-based antimicrobial agents?

- Methodological Answer : Discrepancies in SAR often arise from stereoelectronic effects or assay variability. For example, 5-substituted benzylidene groups on the thiazolidine ring improve antifungal activity by enhancing membrane permeability, validated via logP calculations and biofilm inhibition assays. Comparative studies using isosteric replacements (e.g., oxazolidine vs. thiazolidine) clarify electronic contributions .

Q. How can reaction mechanisms for thiazolidine ring formation be validated under green chemistry conditions?

- Methodological Answer : Microwave-assisted synthesis reduces reaction times (e.g., from 12 hours to 30 minutes) while maintaining yields >80%. Mechanistic validation involves HPLC-MS monitoring of intermediates and kinetic studies. For example, cyclocondensation of β-mercaptoethylamine with aldehydes under microwave irradiation follows a pseudo-first-order kinetic model . Solvent-free protocols using Amberlyst A-15 catalysts also reduce environmental impact .

Q. What analytical techniques are critical for detecting impurities in this compound derivatives?

- Methodological Answer : High-resolution LC-MS and GC-MS identify byproducts like monoethylmalonic acid adducts or unreacted intermediates. For example, residual DMSO in moguisteine formulations is quantified via NMR (detection limit: 0.1 ppm) . Polarimetric analysis ensures enantiomeric purity in chiral thiazolidines, with deviations >98% ee indicating synthetic inefficiencies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products